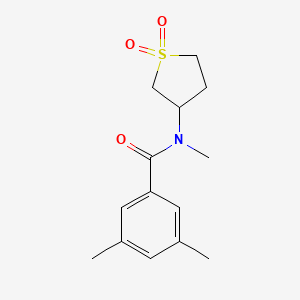

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,5-trimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

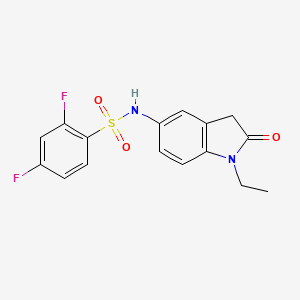

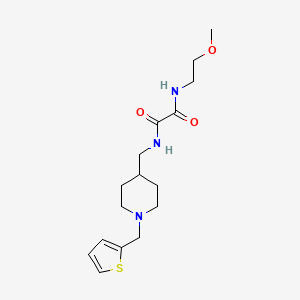

“N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide” is a chemical compound . It has a molecular formula of C5H9NO3S-2 and a molecular weight of 163.19486 .

Synthesis Analysis

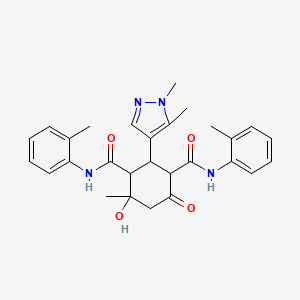

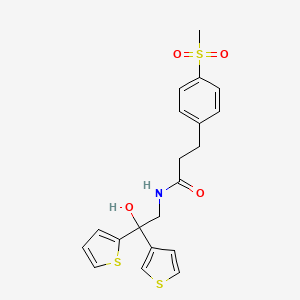

A series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers were synthesized as part of a study . The researchers identified a new ether-based scaffold and paired this with a novel sulfone-based head group to identify a potent and selective GIRK1/2 activator .Molecular Structure Analysis

The molecular weight of N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide is 163.19486 g/mol .Chemical Reactions Analysis

The researchers in the study identified a new ether-based scaffold and paired this with a novel sulfone-based head group to afford a new class of GIRK1/2 activators. Chemical optimization improved potency, human liver microsome stability, and brain penetration in rat (K p) .Physical And Chemical Properties Analysis

The molecular weight of N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide is 163.19486 g/mol .Aplicaciones Científicas De Investigación

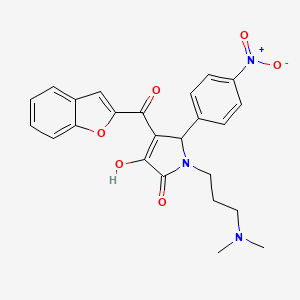

- The compound has been explored as a novel activator of GIRK channels. These channels play a crucial role in G protein-coupled receptor (GPCR) signaling pathways, modulating cellular excitability. Specifically, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,5-trimethylbenzamide ethers have shown promise as potent and selective GIRK1/2 activators .

- In practical research, this compound has been evaluated for its antibacterial action. Specifically, in vitro assays assessed its inhibitory effects against pathogenic bacteria such as Klebsiella pneumoniae, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis .

- Researchers have focused on improving the metabolic stability of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,5-trimethylbenzamide derivatives. By identifying compounds with enhanced stability, they aim to optimize their pharmacokinetic properties for potential drug development .

- Researchers continue to investigate this compound as part of drug discovery efforts. Its unique scaffold and selectivity for GIRK1/2 channels make it an attractive candidate for lead optimization .

G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activation

Antibacterial Activity

Metabolic Stability Optimization

Drug Discovery and Lead Optimization

Mecanismo De Acción

Target of Action

The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,5-trimethylbenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

This compound acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation. This activation results in the modulation of cell excitability .

Biochemical Pathways

The activation of GIRK channels affects the potassium ion flow across the cell membrane, which is a crucial aspect of cellular excitability . This can have downstream effects on various physiological processes, including heart rate regulation and neurotransmission .

Result of Action

The activation of GIRK channels by this compound can lead to changes in cellular excitability. This can have various molecular and cellular effects, depending on the specific cell type and the physiological context .

Direcciones Futuras

The discovery and characterization of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as GIRK1/2 potassium channel activators opens up new possibilities for research . These compounds could potentially be used in the treatment of conditions like pain perception, epilepsy, reward/addiction, and anxiety .

Propiedades

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N,3,5-trimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3S/c1-10-6-11(2)8-12(7-10)14(16)15(3)13-4-5-19(17,18)9-13/h6-8,13H,4-5,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNIZWRQNAUWZNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N(C)C2CCS(=O)(=O)C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,5-trimethylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(furan-2-ylmethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2469743.png)

![N-(3-acetylphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B2469751.png)

![N-(2-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2469753.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2469756.png)

![3-Cyano-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzamide](/img/structure/B2469761.png)

![N1-(3,5-dimethylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2469762.png)